Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride
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Overview
Description
Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride is a chemical compound with the molecular formula C8H7ClINO2·HCl It is a derivative of benzoic acid and contains functional groups such as an amino group, a chloro group, and an iodo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride typically involves a multi-step process. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of methyl 2-amino-5-chloro-3-iodobenzoate.
Reaction with Sodium Hydroxide: The starting material is treated with sodium hydroxide in ethanol at 0°C for 15 minutes.
Acidification: The reaction mixture is then acidified with hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different halogens, while oxidation and reduction can modify the amino group to form nitro or hydroxyl derivatives.
Scientific Research Applications
Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and iodo groups can participate in halogen bonding. These interactions can affect the activity of enzymes and proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-5-chloro-3-iodobenzoate: A closely related compound with similar functional groups.
Methyl 2-amino-5-bromo-3-iodobenzoate: Another derivative with a bromo group instead of a chloro group.
Methyl 2-amino-5-chloro-3-fluorobenzoate: A compound with a fluorine atom replacing the iodine atom.
Uniqueness
Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride is unique due to the presence of both chloro and iodo groups, which can participate in diverse chemical reactions. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
methyl 5-amino-2-chloro-3-iodobenzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClINO2.ClH/c1-13-8(12)5-2-4(11)3-6(10)7(5)9;/h2-3H,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXARTJZQUNCNHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)N)I)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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